molecular formula C15H13NO3S B2781688 N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide CAS No. 2097857-73-1

N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2781688
CAS No.: 2097857-73-1
M. Wt: 287.33
InChI Key: MRUDEEPTXOPSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring and two furan rings

Mechanism of Action

Target of Action

Furan and thiophene derivatives have been known to exhibit a wide range of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

Furan and thiophene derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes that result in these therapeutic effects.

Biochemical Pathways

Given the reported biological activities of furan and thiophene derivatives , it can be inferred that the compound may affect multiple pathways related to inflammation, microbial growth, and cell proliferation.

Pharmacokinetics

Furan and thiophene derivatives are generally known for their good bioavailability .

Result of Action

Based on the reported activities of furan and thiophene derivatives , the compound may exert antimicrobial, anti-inflammatory, and anticancer effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide. For instance, the compound is a flammable liquid and should be kept away from fire and high temperatures . These factors can affect the stability of the compound and potentially its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Furan-2-yl Ethyl Intermediate: This step involves the reaction of furan with an appropriate alkylating agent to form the 2,2-di(furan-2-yl)ethyl intermediate.

    Coupling with Thiophene-2-carboxylic Acid: The intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,3-diones.

    Reduction: The thiophene ring can be reduced to form dihydrothiophene derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Furan-2,3-diones

    Reduction: Dihydrothiophene derivatives

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of organic semiconductors and other electronic materials.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Lacks the furan rings, making it less versatile in terms of chemical reactivity.

    2,2-di(furan-2-yl)ethylamine:

Uniqueness

N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide is unique due to the presence of both furan and thiophene rings. This combination enhances its chemical reactivity and broadens its range of applications in various fields.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c17-15(14-6-3-9-20-14)16-10-11(12-4-1-7-18-12)13-5-2-8-19-13/h1-9,11H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUDEEPTXOPSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.